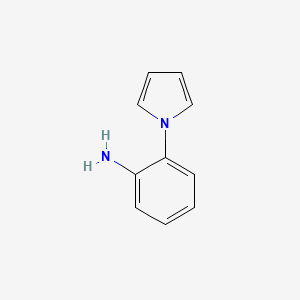

2-(1H-Pyrrol-1-yl)anilin

Übersicht

Beschreibung

1-(2-Aminophenyl)pyrrole participates in Pt(IV)-catalyzed hydroamination triggered cyclization reaction to yield fused pyrrolo [1,2-a] quinoxalines. It reacts with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo[1,2-a]quinoxalines. Thin films of poly(1-(2-aminophenyl)pyrrole) has been prepared via oxidative electropolymerization.

Wissenschaftliche Forschungsanwendungen

Synthese von Pyrrolo[1,2-a]chinoxalinen

Eine effiziente Methode zur einstufigen Synthese von Pyrrolo[1,2-a]chinoxalinen wurde unter Verwendung von 2-(1H-Pyrrol-1-yl)anilin entwickelt. Dieser Prozess beinhaltet eine Cu(II)-katalysierte Domino-Reaktion mit Alkylsilylperoxiden, die über C–C-Bindungsspaltung und die Bildung neuer C–C- und C–N-Bindungen verläuft . Diese Verbindungen haben aufgrund ihrer strukturellen Bedeutung potenzielle Anwendungen in der Pharmakologie und Materialwissenschaft.

Aerobe oxidative Carboaminierung

Die Verbindung wird in der aeroben oxidativen Carboaminierung von sp3 C–H-Bindungen eingesetzt. Diese Reaktion nutzt einfache und leicht zugängliche Ausgangsstoffe, um Pyrrolo[1,2-a]chinoxaline in guten bis mittleren Ausbeuten zu erzeugen. Die Methode stellt eine wertvolle Ergänzung im Bereich der C–H-Aktivierung und der Aminsynthase dar .

Kupfer-katalysierte oxidative Cyclisierung

This compound unterliegt einer kupfer-katalysierten oxidativen Cyclisierung mit Alkylsilylperoxiden. Diese Route zeichnet sich durch einen breiten Substratbereich aus, wobei O2 als Oxidationsmittel und kommerziell erhältliche Katalysatoren verwendet werden. Es ist ein bedeutender Fortschritt in der Synthese von heterocyclischen Verbindungen, die in der Medikamentenentwicklung von entscheidender Bedeutung sind .

Goldener Syntheseansatz

Ein goldener Syntheseansatz wurde zur Herstellung von 2-(1H-Pyrrol-1-yl)anilinen und Pyrrolo[1,2-a]chinoxalinen verwendet. Diese Methode beinhaltet die Behandlung von nicht-konjugierten Enynketonen mit 1,2-Diaminoarenen in einer gold-katalysierten Cyclisierung, was die Vielseitigkeit von this compound bei der Konstruktion komplexer Moleküle unterstreicht .

Wirkmechanismus

Target of Action

It’s known that this compound participates in copper-catalyzed oxidative cyclization reactions .

Mode of Action

2-(1H-Pyrrol-1-yl)aniline interacts with its targets through a copper-catalyzed oxidative cyclization reaction . This reaction proceeds through carbon-carbon (C–C) bond cleavage and new carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .

Biochemical Pathways

The biochemical pathways affected by 2-(1H-Pyrrol-1-yl)aniline involve the formation of pyrrolo[1,2-a]quinoxalines . This is achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .

Result of Action

The molecular and cellular effects of 2-(1H-Pyrrol-1-yl)aniline’s action result in the formation of pyrrolo[1,2-a]quinoxalines . These are achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .

Action Environment

It’s known that the reaction involving this compound utilizes oxygen (o2) as an oxidant .

Biochemische Analyse

Biochemical Properties

2-(1H-Pyrrol-1-yl)aniline plays a crucial role in biochemical reactions, particularly in the formation of pyrrolo[1,2-a]quinoxalines through oxidative cyclization. This compound interacts with various enzymes and proteins, including copper and iron catalysts, which facilitate its transformation into biologically active derivatives . The nature of these interactions involves C–C and C–N bond formation, which is essential for the synthesis of complex heterocyclic compounds .

Cellular Effects

The effects of 2-(1H-Pyrrol-1-yl)aniline on cellular processes are profound. It influences cell function by participating in oxidative carboamination reactions, which can affect cell signaling pathways and gene expression . The compound’s ability to form pyrrolo[1,2-a]quinoxalines has been linked to various biological activities, including antimalarial and antitumor effects . These activities suggest that 2-(1H-Pyrrol-1-yl)aniline can modulate cellular metabolism and enhance the production of bioactive molecules.

Molecular Mechanism

At the molecular level, 2-(1H-Pyrrol-1-yl)aniline exerts its effects through a series of binding interactions with biomolecules. The compound undergoes oxidative cyclization, facilitated by copper or iron catalysts, leading to the formation of pyrrolo[1,2-a]quinoxalines . This process involves the cleavage of C–C bonds and the formation of new C–C and C–N bonds, with alkyl radical species participating in the reaction cascade . These molecular interactions are critical for the compound’s biochemical activity and its ability to modulate enzyme functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Pyrrol-1-yl)aniline change over time. The compound’s stability and degradation are influenced by various factors, including the presence of oxidants and catalysts . Long-term studies have shown that 2-(1H-Pyrrol-1-yl)aniline can maintain its biochemical activity over extended periods, although its efficacy may decrease due to gradual degradation

Dosage Effects in Animal Models

The effects of 2-(1H-Pyrrol-1-yl)aniline vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can enhance biochemical reactions and produce beneficial effects, such as antitumor activity . High doses may lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

2-(1H-Pyrrol-1-yl)aniline is involved in several metabolic pathways, particularly those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes and cofactors that facilitate its transformation into pyrrolo[1,2-a]quinoxalines . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modulate metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(1H-Pyrrol-1-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity . Understanding the transport and distribution mechanisms of 2-(1H-Pyrrol-1-yl)aniline is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(1H-Pyrrol-1-yl)aniline affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for the compound’s ability to modulate cellular processes and enhance biochemical reactions .

Biologische Aktivität

2-(1H-Pyrrol-1-yl)aniline, also known as pyrrole-aniline, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Biological Activity

Research indicates that 2-(1H-pyrrol-1-yl)aniline exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of 2-(1H-pyrrol-1-yl)aniline possess significant antibacterial and antifungal properties. For instance, compounds synthesized from this base structure have demonstrated potent activity against Mycobacterium tuberculosis H37Rv, suggesting potential applications in treating tuberculosis .

- Anticancer Potential : Some derivatives have shown promise as anticancer agents. The mechanism often involves the modulation of enzyme activities associated with cancer cell proliferation and survival pathways .

- Enzyme Modulation : The compound interacts with various biological targets, modulating enzyme activities involved in metabolic pathways, which can influence cellular processes such as signaling pathways and gene expression .

The biological activity of 2-(1H-pyrrol-1-yl)aniline is attributed to several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit enzymes critical for bacterial cell wall synthesis, thereby exerting antibacterial effects. This inhibition can also extend to enzymes involved in cancer metabolism .

- Radical Formation : In copper-catalyzed reactions, the compound can participate in oxidative cyclization, leading to the formation of radical species that may contribute to its biological effects .

Study on Antituberculosis Activity

A study evaluated the antituberculosis activity of compounds derived from 2-(1H-pyrrol-1-yl)aniline. Compounds 3d and 3e were synthesized and tested against Mycobacterium tuberculosis H37Rv, showing promising results with minimum inhibitory concentrations (MICs) indicating significant potency .

Anticancer Activity Assessment

Another research focused on the anticancer potential of derivatives of 2-(1H-pyrrol-1-yl)aniline. Various analogs were tested against different cancer cell lines, revealing that specific substitutions on the aniline ring enhanced cytotoxicity against breast cancer cells .

Summary of Findings

| Property | Details |

|---|---|

| Molecular Formula | |

| Biological Activities | Antimicrobial, Anticancer |

| Mechanisms | Enzyme inhibition, Radical formation |

| Notable Studies | Effective against Mycobacterium tuberculosis, anticancer activity in breast cancer cells |

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMZHPUPLWQIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208997 | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6025-60-1 | |

| Record name | 1-(2-Aminophenyl)pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6025-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Pyrrol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(1H-Pyrrol-1-yl)aniline in organic synthesis?

A: 2-(1H-Pyrrol-1-yl)aniline serves as a versatile starting material for constructing pyrrolo[1,2-a]quinoxalines [, , , , , , , , , ], a class of nitrogen-containing heterocycles found in various natural products and pharmaceuticals.

Q2: What are some common synthetic routes for incorporating 2-(1H-Pyrrol-1-yl)aniline into pyrrolo[1,2-a]quinoxaline scaffolds?

A2: Researchers have explored several methods, including:

- Copper-catalyzed oxidative cyclization: This approach utilizes readily available alkylsilyl peroxides and proceeds through C-C bond cleavage and the formation of new C-C and C-N bonds [].

- Copper-catalyzed reactions with alkylboronic acids: This method provides another route to alkyl-substituted pyrrolo[1,2-a]quinoxalines, showcasing the versatility of copper catalysis in these reactions [].

- Palladium-catalyzed oxidative carbonylation: This strategy allows for the direct introduction of a carbonyl group at the C2 position of the indole moiety, leading to indolo[1,2-a]quinoxalin-6(5H)-ones []. A similar approach can be applied to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones.

- Iodine-catalyzed multicomponent reactions: This method employs readily available reagents like ninhydrin and alcohols to access diversely substituted pyrrolo[1,2-a]quinoxalines via a spirocyclic ring-opening strategy [].

Q3: What are the advantages of using 2-(1H-Pyrrol-1-yl)aniline as a starting material in these reactions?

A3: The use of 2-(1H-Pyrrol-1-yl)aniline offers several benefits:

Q4: Are there any challenges associated with using 2-(1H-Pyrrol-1-yl)aniline in synthesis?

A4: While generally a versatile building block, potential challenges might include:

Q5: Beyond the methods mentioned above, are there other approaches for incorporating 2-(1H-Pyrrol-1-yl)aniline into complex molecules?

A5: Yes, researchers have explored other methods:

- Transition-metal-free synthesis: α-amino acids can be employed to construct pyrrolo[1,2-a]quinoxalines in a process that forms new C-C and C-N bonds without the need for transition metal catalysts [].

- Chiral Brønsted acid catalysis: This approach enables the enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines by reacting 2-(1H-Pyrrol-1-yl)anilines with α-ketoamides in the presence of a chiral catalyst [].

Q6: What are the potential applications of pyrrolo[1,2-a]quinoxalines synthesized using 2-(1H-Pyrrol-1-yl)aniline?

A6: Given the prevalence of pyrrolo[1,2-a]quinoxaline scaffolds in bioactive molecules, these synthetic strategies hold promise for developing:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.